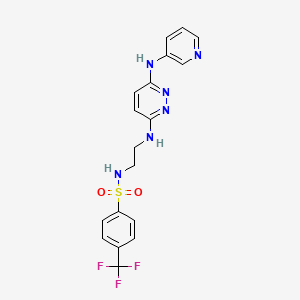

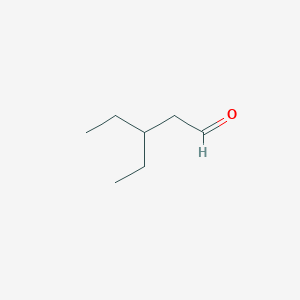

![molecular formula C14H18BrNO3S B3010097 (1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2320415-94-7](/img/structure/B3010097.png)

(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a bicyclic structure with a sulfonyl group attached to a bromophenyl group and a methoxy group. The bicyclic structure is an azabicyclo[3.2.1]octane, which means it contains a nitrogen atom and has two fused rings - one of three atoms and one of seven atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic ring, the sulfonyl group attached to the bromophenyl group, and the methoxy group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The sulfonyl group could act as a leaving group or undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and bicyclic structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用

Synthesis and Catalysis

- Oxidation of Sulfides to Sulfoxides : The bromine complex of 1,4-Diazabicyclo[2.2.2]octane has been utilized as an excellent oxidizing agent for the selective oxidation of various sulfides to the corresponding sulfoxides. This method has been highlighted for its selectivity and efficiency in incorporating oxygen into sulfoxides (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).

- Nanosized N-Sulfonated Brönsted Acidic Catalyst : A novel nanosized N-sulfonated Brönsted acidic catalyst has been developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates excellent yields in short reaction times and can be reused several times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Material Science and Chemical Synthesis

- Chemical Synthesis of Polysaccharides : A new DL-polysaccharide containing one hydroxyl group in its repeating unit was synthesized through the cationic ring-opening polymerization of a related bicyclic compound, followed by debenzylation. This synthetic approach opens new avenues for the development of polysaccharide-based materials with tailored properties (Okada, Sumitomo, & Ogasawara, 1982).

- Selective Oxidation of Sulfides to Sulfoxides : A novel Brönsted dicationic ionic liquid has been employed for the selective oxidation of sulfides to sulfoxides under grinding conditions. This method offers a green, efficient, and high-yield approach to sulfoxide synthesis, highlighting the potential of novel catalysts in sustainable chemistry practices (Bayat, Shirini, & Goli-Jolodar, 2018).

Comb-Shaped Poly(arylene ether sulfone)s

- Proton Exchange Membranes : Comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have been synthesized for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and are promising candidates for energy conversion applications (Kim, Robertson, & Guiver, 2008).

将来の方向性

The synthesis and study of complex bicyclic structures like this one are of interest in the field of organic chemistry. They can serve as key intermediates in the synthesis of natural products or pharmaceuticals . Future research could explore more efficient synthesis methods or investigate the compound’s potential biological activity .

特性

IUPAC Name |

8-(4-bromophenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c1-19-13-8-11-4-5-12(9-13)16(11)20(17,18)14-6-2-10(15)3-7-14/h2-3,6-7,11-13H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWQJSKMQAWUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

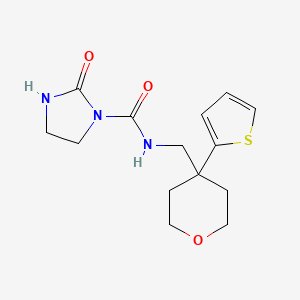

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)

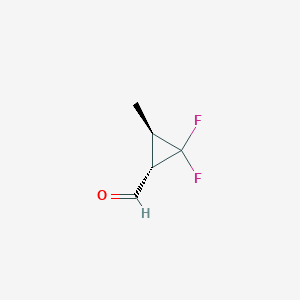

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)

![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)

![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)